3-Fluoro-2-iodopyridine-4-carbonitrile
Description
Significance of Fluorinated and Iodinated Pyridines as Core Heterocyclic Scaffolds
The introduction of a fluorine atom into a pyridine (B92270) ring can significantly alter its electronic properties, metabolic stability, and binding affinity to biological targets. nih.govsci-hub.box The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its basicity and interaction with physiological targets. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. nih.gov
Iodinated pyridines, on the other hand, are highly valued as versatile building blocks in cross-coupling reactions. researchgate.net The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgwikipedia.org This reactivity allows for the facile introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, onto the pyridine core.
Role of Pyridine Carbonitriles as Multifunctional Intermediates in Organic Synthesis
The nitrile group is a valuable functional handle in organic synthesis. It can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. In the context of the pyridine scaffold, a carbonitrile substituent enhances the molecule's utility as a synthetic intermediate. The electron-withdrawing nature of the nitrile group can also influence the reactivity of the pyridine ring, facilitating certain nucleophilic substitution reactions.
Contextualizing 3-Fluoro-2-iodopyridine-4-carbonitrile within Advanced Pyridine Functionalization Paradigms
This compound is a prime example of a highly functionalized pyridine derivative that embodies the principles of modern organic synthesis. Its structure incorporates three key functional elements on a single pyridine ring: a fluorine atom, an iodine atom, and a nitrile group. This trifecta of functionalities provides chemists with a powerful tool for the construction of complex molecular architectures. The presence of both a fluorine and an iodine atom on the same ring allows for orthogonal reactivity, where the iodine can be selectively functionalized through cross-coupling reactions while the fluorine atom remains intact to influence the molecule's properties or for later-stage modification. The nitrile group offers a further point of diversification.
Physicochemical Properties of this compound
The unique arrangement of functional groups in this compound gives rise to its specific physicochemical properties, which are crucial for its behavior in chemical reactions and biological systems.
| Property | Value |
| Molecular Formula | C₆H₂FIN₂ |
| Molecular Weight | 248.00 g/mol |
| CAS Number | 669066-35-7 |
| Appearance | Brown solid |
| Topological Polar Surface Area | 36.7 Ų |
| Hydrogen Bond Acceptor Count | 3 |
| Predicted pKa | -4.13±0.18 |
Data sourced from PubChem and Guidechem. nih.govguidechem.com
Synthesis of this compound
The synthesis of this compound is a multi-step process that highlights key strategies in heterocyclic chemistry. A general and illustrative synthetic route starts from the commercially available 3-fluoropyridine-2-carbonitrile. chemicalbook.com
The process involves the deprotonation of 3-fluoropyridine-2-carbonitrile using a strong base, such as lithium diisopropylamide (LDA), at low temperatures to form a lithiated intermediate. This intermediate is then quenched with an iodine source to introduce the iodine atom at the 4-position of the pyridine ring. chemicalbook.com
Reaction Scheme:
Detailed Synthesis Steps:
Formation of LDA: Diisopropylamine is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C. n-Butyllithium is then added dropwise to form the LDA base. chemicalbook.com
Deprotonation: 3-Fluoropyridine-2-carbonitrile, dissolved in THF, is cooled to -78 °C. The freshly prepared LDA solution is then added to deprotonate the pyridine ring. chemicalbook.com
Iodination: After a short period, elemental iodine is added to the reaction mixture. The iodine reacts with the lithiated intermediate to yield this compound. chemicalbook.com
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the final compound as a brown solid. chemicalbook.com A reported yield for this synthesis is 55.2%. chemicalbook.com
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. While a comprehensive set of publicly available spectra is limited, typical spectroscopic data for similar compounds would include:
| Spectroscopic Data |
| ¹H NMR |
| ¹³C NMR |
| ¹⁹F NMR |
| Mass Spectrometry (MS) |
| Infrared (IR) Spectroscopy |
Detailed, experimentally verified spectroscopic data for this specific compound is not widely available in the searched literature. The table is a template for expected data.
Applications in Organic Synthesis
The synthetic utility of this compound lies in its potential to undergo a variety of chemical transformations, leveraging its unique combination of functional groups. The iodine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
Suzuki Coupling: The C-I bond can readily participate in Suzuki coupling reactions with boronic acids or their derivatives to form new carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the pyridine ring. ossila.com
Sonogashira Coupling: The reaction with terminal alkynes under Sonogashira conditions provides a direct route to 4-alkynyl-substituted pyridines. wikipedia.org
Buchwald-Hartwig Amination: The C-I bond is also a suitable handle for the formation of carbon-nitrogen bonds through Buchwald-Hartwig amination, enabling the synthesis of 4-amino-substituted pyridines. wikipedia.org
The fluorine atom at the 3-position and the nitrile group at the 2-position can be further manipulated in subsequent synthetic steps, making this compound a valuable precursor for the synthesis of a diverse range of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, it is used in the preparation of benzofuranyl oral complement factor D inhibitors. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-iodopyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FIN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKOWODSBZBKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807159-58-5 | |
| Record name | 3-fluoro-2-iodopyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations and Reactivity Profiles of 3 Fluoro 2 Iodopyridine 4 Carbonitrile
Mechanistic Pathways of Nucleophilic Substitutions on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for halogenated pyridines. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The reactivity of the pyridine (B92270) ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer complex.
In the case of 3-Fluoro-2-iodopyridine-4-carbonitrile, the pyridine ring is activated towards nucleophilic attack by the strong inductive electron-withdrawing effects of the fluorine, iodine, and cyano substituents. Nucleophilic attack is anticipated to occur preferentially at the positions ortho and para to the ring nitrogen (C2 and C4), as the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.
The relative leaving group ability in SNAr reactions is often F > Cl > Br > I when the rate-determining step is the initial nucleophilic attack, due to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. However, in reactions of N-methylpyridinium compounds, a different leaving group order has been observed (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I), where the mechanism involves rate-determining deprotonation of the addition intermediate. nih.gov For neutral this compound, the precise mechanistic pathway and leaving group preference would depend on the specific nucleophile and reaction conditions.
A computational study of vicarious nucleophilic substitution reactions using Density Functional Theory (DFT) has shown that electron-accepting substituents increase the electrophilicity of the aromatic ring, thereby activating it for nucleophilic attack. nih.gov This further supports the enhanced reactivity of this compound in SNAr reactions.
Detailed Analysis of Metal-Catalyzed Cross-Coupling Mechanisms
The presence of an iodine atom at the 2-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. This step is highly selective for the more reactive C-I bond over the much stronger C-F bond.
Transmetalation: The subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. This step is typically facilitated by a base, which activates the organoboron species. organic-chemistry.org
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the Pd(0) catalyst. libretexts.org
Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.org The mechanism involves two interconnected catalytic cycles. libretexts.org
Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle initiates with the oxidative addition of the C-I bond of this compound to the Pd(0) catalyst. wikipedia.org
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. wikipedia.org
Reductive Elimination: The final product is formed via reductive elimination from the palladium(II) intermediate, regenerating the active Pd(0) catalyst. libretexts.org
A study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes demonstrated the feasibility of this reaction on a similarly substituted pyridine ring, achieving good to high yields. soton.ac.uk This suggests that this compound would also be a highly effective substrate in Sonogashira couplings.
Study of the Halogen Dance (HD) Reaction and its Regiochemical Outcomes
The Halogen Dance (HD) is a base-catalyzed isomerization reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.org This reaction typically proceeds through a series of deprotonation and intermolecular halogen transfer steps, driven by the formation of a more stable organometallic intermediate. nih.gov
For this compound, a halogen dance reaction could potentially be initiated by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The regiochemical outcome of the reaction would be dictated by the relative acidities of the ring protons and the stability of the resulting lithiated intermediates. The electron-withdrawing fluoro and cyano groups would influence the site of deprotonation.
A study on the continuous-flow lithiation of 2,3-dihalopyridines demonstrated the possibility of controlling the reaction outcome between deprotolithiation and a halogen dance by adjusting the reaction temperature. nih.gov Specifically, the halogen dance was observed on 2-fluoro-3-iodopyridine. researchgate.net This provides strong precedent for the potential of this compound to undergo a similar rearrangement. The precise regiochemical outcome would depend on the intricate balance of electronic and steric factors governing the stability of the potential pyridinyllithium intermediates. The synthesis of pentasubstituted pyridines has been achieved using halogen dance reactions on halogen-rich pyridine intermediates. nih.gov
Electronic and Steric Effects of Fluoro and Iodo Substituents on Pyridine Reactivity
The reactivity of this compound is profoundly influenced by the electronic and steric effects of its substituents.
Electronic Effects:
Inductive Effect: Both the fluorine and iodine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. The cyano group is also a potent electron-withdrawing group through both induction and resonance. These effects combine to significantly reduce the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.
Resonance Effect: The halogen atoms can also exhibit a weak electron-donating resonance effect (+M) by delocalizing their lone pair electrons into the pyridine ring. However, for halogens, the inductive effect typically dominates.
Computational studies, such as Density Functional Theory (DFT), can be employed to model the electronic structure and electrostatic potential of substituted pyridines, providing insights into their reactivity. researchgate.netmdpi.com Such analyses can quantify the activating or deactivating effects of substituents on the pyridine ring. acs.org
Steric Effects:
The iodine atom at the C2 position, being relatively large, can exert significant steric hindrance. This can influence the approach of reagents to the adjacent nitrogen atom and the C3 position. For instance, in reactions involving coordination to the pyridine nitrogen, the bulky iodo group may sterically hinder the approach of Lewis acids or metal catalysts. Similarly, nucleophilic attack at C3 might be sterically disfavored compared to attack at other positions. The interplay of these steric and electronic effects ultimately governs the regioselectivity and rate of reactions involving this molecule.
Radical Reactions and Single Electron Transfer Processes
The presence of a relatively weak carbon-iodine bond suggests that this compound could participate in radical reactions. Homolytic cleavage of the C-I bond can generate a pyridyl radical, which can then undergo various radical-mediated transformations.
Single Electron Transfer (SET) is a common mechanism for initiating radical reactions. libretexts.org In a SET process, an electron is transferred to or from a substrate, generating a radical ion. Given the electron-deficient nature of the pyridine ring in this compound, it could potentially accept an electron from a suitable donor (e.g., a metal or a photoexcited catalyst) to form a radical anion. This radical anion could then fragment, losing an iodide ion to generate a pyridyl radical.
Mechanistic studies on visible-light-mediated cyclopropanation reactions have shown that SET can generate transient iodine radical species, and iodine-atom transfer radical addition (I-ATRA) can lead to the formation of key radical intermediates. rsc.org Furthermore, the generation of reactive pyridine N-oxy radicals from pyridine N-oxides via SET has been demonstrated in photoredox catalysis. nih.gov These examples highlight the potential for halogenated pyridines to engage in radical pathways via SET mechanisms.
Photochemical Transformations (Photoreduction, Photohydration, Photoredox)
Photochemical methods, particularly those involving photoredox catalysis, offer mild and efficient pathways for a variety of organic transformations. nih.gov
Photoreduction:
The C-I bond in this compound is susceptible to photoreduction. In a typical photoredox catalytic cycle for reductive dehalogenation, a photoexcited catalyst transfers an electron to the substrate. chemrxiv.org For an aryl iodide, this results in the formation of a radical anion, which then cleaves to form an aryl radical and a halide anion. The aryl radical can then be converted to the final product, for example, by abstracting a hydrogen atom from a suitable donor. Iridium-based photosensitizers have been shown to be effective in the hydrodeiodination of unactivated aryl iodides. nih.gov
Photohydration:
Photoredox Catalysis:
Beyond simple photoreduction, this compound could serve as a substrate in a variety of photoredox-catalyzed cross-coupling reactions. The generation of a pyridyl radical intermediate via SET opens up possibilities for C-C and C-heteroatom bond formation under mild, light-driven conditions. acs.org
Investigation of Halogen-Bonding Interactions in Catalysis
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.com The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. The iodine atom at the C2 position of this compound is a potent halogen bond donor, especially when the pyridine nitrogen is quaternized to further enhance the electrophilicity of the σ-hole.
A study utilizing 3-fluoro-2-iodo-1-methylpyridinium triflate as a halogen bond catalyst in a one-pot cascade reaction for the synthesis of 2,3-dihydropyridinones has provided direct evidence for the catalytic relevance of this structural motif. organic-chemistry.org Mechanistic investigations revealed that a strong halogen-bonding interaction between the iodopyridinium catalyst and an imine intermediate was crucial for the reaction's success. This interaction served to both activate the substrate for a subsequent aza-Diels-Alder reaction and to dynamically mask the vulnerable C-I bond on the catalyst. organic-chemistry.org
The use of cationic three-center-four-electron halogen bond complexes, such as [bis(pyridine)halogen(I)]+, in catalysis further underscores the importance of these interactions in promoting chemical reactions. chemrxiv.org These findings highlight the potential for derivatives of this compound to act as effective halogen-bonding catalysts.
Applications of 3 Fluoro 2 Iodopyridine 4 Carbonitrile As a Versatile Synthetic Building Block
Precursor for Complex Heterocyclic Architectures
The structural features of 3-fluoro-2-iodopyridine-4-carbonitrile make it an ideal starting material for the construction of complex, multi-ring systems. The ability to selectively functionalize different positions on the pyridine (B92270) ring allows for the stepwise assembly of intricate molecular scaffolds.
While direct examples of the use of this compound in the synthesis of fused polyaromatic alkaloids are not extensively documented, the utility of closely related fluorinated iodopyridines in this area is well-established. For instance, the related compound 3-fluoro-4-iodopyridine (B28142) is a key building block in the synthesis of the antibiotic Eudistomin T and β-carbolines, which are a class of indole (B1671886) alkaloids. ossila.com The synthetic strategies employed for these molecules often involve an initial cross-coupling reaction at the iodo-position, followed by further transformations to construct the fused ring system.
Given the reactivity of the C-I bond in this compound, it can be envisioned as a suitable substrate for similar synthetic routes. Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination could be employed to introduce a key fragment at the 2-position. Subsequent intramolecular cyclization reactions, potentially involving the carbonitrile group or other functionalities introduced onto the pyridine ring, could then lead to the formation of fused polyaromatic systems. The fluorine atom would remain as a key substituent, known to often enhance the biological activity of the final alkaloid-like molecule.
The synthesis of dihydropyridinone and pyrrolopyridine scaffolds is of significant interest due to their presence in a wide range of biologically active molecules. mdpi.comnih.govnih.gov Although specific examples starting from this compound are not prevalent in the literature, its structure is well-suited for the construction of these heterocyclic cores.
For the synthesis of pyrrolopyridine scaffolds, a common strategy involves the reaction of aminopyrroles with various electrophiles. enamine.net Alternatively, a pyridine precursor can be functionalized with groups that allow for the annulation of a pyrrole (B145914) ring. In the case of this compound, the iodine atom could be utilized in a Sonogashira coupling with a suitably protected amino-alkyne, followed by an intramolecular cyclization to form the pyrrolopyridine core.
The construction of dihydropyridinone scaffolds often involves the cyclization of acyclic precursors containing both amine and carbonyl functionalities. nih.gov this compound could serve as a starting point for the synthesis of such precursors. For example, reduction of the carbonitrile group to an aminomethyl group and subsequent manipulation of the iodo- and fluoro-substituents could provide a dihydropyridinone precursor that can then be cyclized.
Intermediate for Diversely Functionalized Pyridine Derivatives
The distinct reactivity of the functional groups on this compound allows for its use as an intermediate in the synthesis of a wide array of substituted pyridine derivatives.
The carbonitrile group at the 4-position of this compound is a versatile functional group that can be converted into a variety of other functionalities.
Reduction to Amine: The nitrile group can be readily reduced to a primary amine (aminomethyl group) using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. organic-chemistry.org This transformation provides access to 4-(aminomethyl)-3-fluoro-2-iodopyridine, a useful intermediate for further functionalization.
| Reagent/Catalyst | Product |
| H₂, Pd/C | 4-(aminomethyl)-3-fluoro-2-iodopyridine |
| LiAlH₄ | 4-(aminomethyl)-3-fluoro-2-iodopyridine |
Conversion to Amidoxime: The reaction of the carbonitrile group with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an amidoxime. This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine. soton.ac.uk The resulting 3-fluoro-2-iodo-4-(N'-hydroxycarbamimidoyl)pyridine is a valuable intermediate, as amidoximes are known to be important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.
| Reagent | Product |
| NH₂OH·HCl, Base | 3-fluoro-2-iodo-4-(N'-hydroxycarbamimidoyl)pyridine |
The term "regioexhaustive functionalization" refers to the stepwise and selective introduction of different functional groups at all possible positions on an aromatic ring. This compound is an excellent substrate for such a strategy due to the differential reactivity of its substituents and the remaining C-H bonds.
The iodine atom at the 2-position is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at this position via reactions such as:
Suzuki Coupling: with boronic acids or esters to form C-C bonds.
Sonogashira Coupling: with terminal alkynes to form C-C triple bonds. wikipedia.org
Buchwald-Hartwig Amination: with amines to form C-N bonds. wikipedia.orgorganic-chemistry.org
Following the functionalization at the 2-position, the carbonitrile at the 4-position can be transformed as described in the previous section. Furthermore, the remaining C-H bonds at the 5- and 6-positions can be functionalized through directed ortho-metalation or other C-H activation strategies, although these reactions may be influenced by the existing substituents. This stepwise approach allows for the synthesis of highly complex and diversely functionalized pyridine derivatives with precise control over the substitution pattern.
Role in the Synthesis of Radiopharmaceuticals and Molecular Imaging Probes
Fluorine-18 (¹⁸F) is the most commonly used radionuclide in positron emission tomography (PET) due to its favorable decay properties. nih.gov Consequently, the development of synthetic methods for the introduction of ¹⁸F into biologically active molecules is of great importance. The 3-fluoropyridine (B146971) motif is present in several PET radiotracers.
While direct radiosynthesis starting from this compound has not been specifically reported, its structural features make it a potential precursor for the synthesis of PET imaging probes. For instance, the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a potential PET tracer for imaging demyelination in the brain, has been achieved through the radiofluorination of precursors like 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.govrsc.org
This compound could potentially be converted into a precursor for radiofluorination. For example, the iodo group could be replaced with a suitable leaving group for nucleophilic ¹⁸F-fluorination, or the existing fluorine atom could be replaced with ¹⁸F via isotopic exchange under specific conditions. Alternatively, the iodine atom could be used for the introduction of radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), which are also used in molecular imaging (SPECT and PET). The carbonitrile group could be transformed into an amine or other functionality to modulate the biological properties of the resulting radiotracer. The development of such synthetic routes would expand the utility of this compound into the field of nuclear medicine. radiologykey.comnih.govresearchgate.net
Relevance in Agrochemical Compound Development
This compound serves as a key intermediate in the synthesis of complex chemical structures, particularly those containing a trifluoromethylpyridine (TFMP) moiety. These TFMP derivatives are crucial components in a variety of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netresearchoutreach.org The introduction of a trifluoromethyl group into a pyridine ring can significantly enhance the biological activity and physicochemical properties of the resulting pesticide. researchgate.netnih.gov
The primary route to these valuable agrochemical precursors from this compound involves the direct introduction of a trifluoromethyl group. This is typically achieved through a substitution reaction where the iodine atom on the pyridine ring is replaced by a trifluoromethyl group, often facilitated by a trifluoromethyl active species like trifluoromethyl copper. nih.govjst.go.jp This method is one of the principal strategies for creating TFMP derivatives. nih.gov
The demand for specific TFMP isomers in the agrochemical industry is substantial. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) are vital intermediates for several commercial crop-protection products. researchoutreach.orgjst.go.jp While these specific examples may not be directly synthesized from this compound, the underlying principle of using a functionalized pyridine as a scaffold for introducing a trifluoromethyl group is a cornerstone of agrochemical research and development. nih.gov The versatility of iodopyridines as substrates for such transformations underscores their importance in creating the next generation of crop protection agents.
Table 1: Key Trifluoromethylpyridine Intermediates in Agrochemicals
| Intermediate Compound | Application/Final Product Class |
|---|---|
| 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Herbicides |
| 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Herbicides (e.g., Fluazifop-butyl) researchoutreach.orgnih.gov |
| 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | Herbicides (e.g., Flazasulfuron) researchoutreach.org |
Scaffold for Medicinal Chemistry Research (General Precursors)
In medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions. The specific substitution pattern of this compound makes it a highly valuable and versatile building block for drug discovery. nih.gov The presence of three distinct functional groups—fluoro, iodo, and cyano—on the pyridine core allows for sequential and regioselective chemical modifications, enabling the construction of diverse and complex molecular libraries.
The compound, also known as 3-Fluoro-4-iodopicolinonitrile, is utilized in the preparation of potent therapeutic agents. For example, it is a documented precursor in the synthesis of benzofuranyl oral complement factor D inhibitors, which are investigated for various inflammatory and autoimmune disorders. chemicalbook.com The closely related structure, 3-fluoro-4-iodopyridine, serves as a key building block for synthesizing β-carboline derivatives, which have shown potential in anti-cancer treatments and for neuroprotective applications. ossila.com
The utility of this scaffold stems from the differential reactivity of its substituents. The iodine atom is particularly susceptible to displacement via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, or other functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular elaboration. This multi-functional nature allows medicinal chemists to systematically explore the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.
Table 2: Examples of Bioactive Scaffolds Derived from Related Pyridines
| Precursor | Derived Scaffold/Molecule | Therapeutic Area of Interest |
|---|---|---|
| 3-Fluoro-4-iodopicolinonitrile | Benzofuranyl derivatives | Complement Factor D Inhibition chemicalbook.com |
| 3-Fluoro-4-iodopyridine | Eudistomin T | Antibiotic ossila.com |
Enabling the Synthesis of Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines (TFMPs) is of paramount importance for both the pharmaceutical and agrochemical industries, as the trifluoromethyl group often imparts unique and desirable properties to the parent molecule, such as increased metabolic stability and enhanced binding affinity. researchgate.net this compound is an excellent precursor for the synthesis of specific TFMP derivatives.
One of the most effective methods for introducing a trifluoromethyl group onto an aromatic ring is through the reaction of an iodo-substituted precursor with a trifluoromethylating agent. nih.govjst.go.jp The carbon-iodine bond in this compound is significantly more reactive than the carbon-fluorine bond, allowing for selective trifluoromethylation at the 2-position. This reaction is typically mediated by a copper reagent, such as trifluoromethyl copper (CF3Cu), which facilitates the substitution of the iodine atom with a CF3 group.
This synthetic strategy provides a direct and efficient route to 3-fluoro-2-(trifluoromethyl)pyridine-4-carbonitrile. From this intermediate, the cyano and fluoro groups can be further manipulated to generate a wide array of polysubstituted trifluoromethylpyridines. This approach is a key part of the broader methodology for preparing TFMP derivatives, which also includes methods like chlorine/fluorine exchange on trichloromethylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks. researchoutreach.orgnih.govjst.go.jp The use of iodopyridine precursors like this compound offers a valuable and often milder alternative for accessing these important chemical entities. nih.gov
Table 3: General Methods for Trifluoromethylpyridine (TFMP) Synthesis
| Synthesis Method | Description | Key Reactants |
|---|---|---|
| Direct Trifluoromethylation | Substitution of a leaving group (e.g., I, Br) with a CF3 group. nih.govjst.go.jp | Iodopyridines, Bromo-pyridines, CF3-metal reagents (e.g., CF3Cu) |
| Halogen Exchange (HALEX) | Replacement of chlorine atoms with fluorine atoms. nih.govjst.go.jp | Trichloromethyl-pyridines, Fluorinating agents (e.g., HF) |
Advanced Characterization and Computational Studies of 3 Fluoro 2 Iodopyridine 4 Carbonitrile
Quantum Chemical and Computational Chemistry Investigations
Computational Modeling of Halogen Bonding and other Non-Covalent Interactions
The unique arrangement of substituents in 3-fluoro-2-iodopyridine-4-carbonitrile—a fluorine atom, an iodine atom, and a cyano group on a pyridine (B92270) ring—suggests a rich landscape of non-covalent interactions. Halogen bonding, in particular, is a prominent feature, driven by the electropositive region, or σ-hole, on the iodine atom.
Computational chemistry provides powerful tools to investigate these interactions. richmond.edu Methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are employed to calculate interaction energies, geometries, and electronic properties of molecular complexes. mdpi.comescholarship.org A key descriptor in the study of halogen bonding is the maximum electrostatic potential (Vs,max) on the surface of the halogen atom, which correlates with the strength of the halogen bond. nih.govacs.org
The presence of electron-withdrawing groups, such as the fluorine atom and the cyano group, is anticipated to significantly enhance the σ-hole on the iodine atom in this compound. nih.gov This enhancement leads to stronger halogen bonds with Lewis bases. Studies on substituted iodobenzenes have demonstrated a clear correlation between the electron-withdrawing nature of substituents and the magnitude of Vs,max on the iodine atom. nih.govacs.org For instance, the Vs,max for iodobenzene (B50100) is calculated to be around 17.6 kcal/mol in a vacuum, and this value is expected to be considerably higher for this compound due to the cumulative electron-withdrawing effects of the fluoro, cyano, and pyridyl nitrogen substituents.
To illustrate the influence of substituents on halogen bond strength, the following table presents computational data for the interaction of various halogen bond donors with a common acceptor, the chloride anion. Although specific data for this compound is unavailable, these examples provide a valuable framework for understanding its potential interactions.
Table 1: Calculated Interaction Energies and Vs,max for Selected Iodo-Aromatic Compounds
| Halogen Bond Donor | Vs,max (kcal/mol) | Interaction Energy with Cl⁻ (kcal/mol) |
|---|---|---|
| Iodobenzene | 17.6 | - |
| Pentafluoroiodobenzene | ~35 | ~-15 |
| 3-Iodopyridine | - | ~-12 |
| 4-Iodopyridinium | - | ~-18 |
Note: Data is compiled from various computational studies on analogous systems and serves as an estimation. The interaction energies are typically calculated at the MP2 or a comparable level of theory.
Mechanistic Insights from Computational Simulations
Computational simulations are instrumental in elucidating reaction mechanisms at a molecular level. For a molecule like this compound, which is a potential building block in organic synthesis, understanding its reactivity is crucial. While specific mechanistic studies on this compound are scarce, insights can be drawn from computational investigations of reactions involving similar hypervalent iodine compounds and substituted pyridines.
For instance, reactions involving hypervalent iodine reagents often proceed through mechanisms such as reductive elimination or nucleophilic substitution. nih.gov Computational methods, including ab initio molecular dynamics, can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation energies. nih.gov These simulations can help to predict the most likely reaction pathway and understand the role of solvents and catalysts.
In the context of this compound, the iodine atom is a potential site for oxidative addition, a key step in many cross-coupling reactions. Computational simulations could model the interaction of this compound with a transition metal catalyst, providing insights into the geometry of the transition state and the electronic factors that govern the reaction rate. The presence of the fluorine and cyano groups would undoubtedly influence the electron density at the iodine center, thereby affecting its reactivity.
Furthermore, computational studies can explore the possibility of single electron transfer (SET) mechanisms, which have been identified in reactions involving hypervalent iodine reagents. nih.gov By simulating the electronic structure changes during a reaction, these models can help to distinguish between ionic and radical pathways.
The following table outlines hypothetical reaction pathways for this compound that could be investigated using computational simulations, based on known reactivity patterns of similar compounds.
Table 2: Plausible Reaction Mechanisms for Investigation via Computational Simulation
| Reaction Type | Mechanistic Steps to Simulate | Key Computational Observables |
|---|---|---|
| Suzuki Cross-Coupling | Oxidative addition, Transmetalation, Reductive elimination | Transition state geometries and energies, Reaction energy profile |
| Nucleophilic Aromatic Substitution | Meisenheimer complex formation, Halide displacement | Intermediate stability, Activation barriers |
| Halogen Bond-Catalyzed Reaction | Formation of halogen-bonded complex, Activation of substrate | Interaction energies, Charge transfer analysis |
Future Perspectives and Emerging Research Directions for 3 Fluoro 2 Iodopyridine 4 Carbonitrile
Development of More Sustainable and Green Synthetic Protocols
The future synthesis of 3-fluoro-2-iodopyridine-4-carbonitrile is expected to align with the principles of green chemistry, moving away from hazardous reagents and harsh reaction conditions. Current research in the broader field of pyridine (B92270) synthesis points towards the adoption of more environmentally friendly methods. researchgate.netnih.gov Future protocols are likely to focus on:
One-Pot Multicomponent Reactions: These reactions, which combine multiple starting materials in a single step to form a complex product, are being explored for the synthesis of various pyridine derivatives. nih.gov This approach minimizes solvent waste and purification steps, leading to a more efficient and sustainable process.
Use of Greener Solvents and Catalysts: Research is ongoing to replace traditional volatile organic solvents with more benign alternatives like water or bio-based solvents. rsc.org Furthermore, the development of reusable, non-toxic catalysts, such as activated fly ash, is a promising avenue for reducing the environmental impact of synthesis. bhu.ac.in
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times and energy consumption compared to traditional heating methods. nih.govnih.gov Their application to the synthesis of fluorinated pyridines is an active area of investigation.
| Green Synthesis Approach | Potential Advantages | Relevant Research Areas |
| One-Pot Multicomponent Reactions | Reduced waste, fewer purification steps, increased efficiency | Development of novel reaction pathways for substituted pyridines |
| Eco-Friendly Solvents/Catalysts | Reduced environmental impact, improved safety | Use of aqueous media, bio-solvents, and reusable solid catalysts |
| Microwave/Ultrasound Assistance | Faster reaction times, lower energy consumption | Application to the synthesis of halogenated and functionalized heterocycles |
Exploration of Novel Catalytic Systems for Enhanced Regio- and Chemoselectivity
The presence of multiple reactive sites on this compound presents a challenge and an opportunity for chemists. Future research will undoubtedly focus on the development of sophisticated catalytic systems to control the regioselectivity and chemoselectivity of its reactions. The iodine and fluorine atoms, along with the nitrile group and the pyridine ring itself, can all participate in various transformations.
A key area of development will be in palladium-catalyzed cross-coupling reactions . wikipedia.orgyoutube.com The differential reactivity of the C-I and C-F bonds allows for selective functionalization. Advanced ligand design will be crucial in developing catalysts that can precisely target one site over the other. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have shown promise in controlling the selectivity of cross-coupling reactions on dihalogenated pyridines. nih.gov
Furthermore, the exploration of non-covalent interactions to control catalytic outcomes is an emerging field. The use of catalytically inert building blocks that can interact with the pyridine nitrogen, for example, could influence the reactivity of the molecule in a predictable manner. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis and functionalization of this compound into automated flow platforms is a significant future direction. nih.gov
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. This is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes. Automated platforms can enable the rapid synthesis and screening of libraries of derivatives of this compound, accelerating the discovery of new bioactive molecules and materials. The modular nature of flow systems allows for the sequential introduction of reagents and in-line purification, streamlining the entire synthetic process. nih.gov
Expanding Applications in Material Science and Supramolecular Chemistry
The unique electronic properties imparted by the fluorine atom and the pyridine ring make this compound an attractive scaffold for the development of novel materials. nbinno.com Fluorinated organic compounds are increasingly being used in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.comrsc.org The incorporation of this building block could lead to materials with enhanced thermal stability, improved charge transport properties, and tailored electronic characteristics. rsc.org
In the realm of supramolecular chemistry, the pyridine nitrogen and the nitrile group of this compound can act as hydrogen bond acceptors, while the fluorinated ring can participate in halogen bonding and π-π stacking interactions. nih.govnih.gov This makes it a promising candidate for the design of self-assembling systems and functional supramolecular materials. mdpi.com The ability to form well-defined, ordered structures through non-covalent interactions is crucial for applications in areas such as sensing, catalysis, and drug delivery.
| Application Area | Key Properties of the Scaffold | Potential Impact |
| Organic Electronics | Electron-withdrawing nature of fluorine, π-conjugated system | Development of new semiconductors, emitters, and charge-transport materials |
| High-Performance Polymers | Strong C-F bond, thermal stability | Creation of robust materials with enhanced durability and resistance |
| Supramolecular Assemblies | Hydrogen bonding capabilities, potential for halogen and π-π interactions | Design of functional materials for sensing, catalysis, and nanotechnology |
Design of Next-Generation Bioactive Molecules Incorporating the Pyridine Carbonitrile Scaffold
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. bohrium.comnih.govmdpi.com The unique substitution pattern of this compound makes it a highly valuable starting material for the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. nbinno.com The iodine atom provides a convenient handle for introducing a wide range of substituents through cross-coupling reactions. ossila.com
Future research will focus on utilizing this scaffold to design and synthesize next-generation therapeutics for a variety of diseases. The ability to rapidly generate diverse libraries of compounds based on this core structure will be crucial for identifying new drug candidates. doaj.orgsemanticscholar.org The pyridine carbonitrile motif is present in a number of biologically active compounds, and its incorporation into new molecular designs holds significant promise for the discovery of novel treatments for cancer, infectious diseases, and neurological disorders. nih.govtandfonline.com
Q & A
Q. What synthetic methodologies are effective for preparing 3-Fluoro-2-iodopyridine-4-carbonitrile?
- Methodological Answer : A common approach involves halogenation or cross-coupling reactions. For example, iodination of fluoropyridine precursors can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst like BF₃·Et₂O. Alternatively, Suzuki-Miyaura cross-coupling may introduce the iodine substituent using pre-functionalized boronic acids. Reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF) must be optimized to avoid side reactions such as dehalogenation or cyano-group hydrolysis .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹⁹F and ¹H NMR to confirm fluorine and aromatic proton environments.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve halogen positioning.
- Elemental analysis to verify purity (>95% recommended for research-grade material).
Comparative data from structurally similar compounds, such as 2,6-difluoro-3-cyanopyridine, can assist in spectral interpretation .
Q. What are the storage and handling protocols for this compound?
- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. Use desiccants like silica gel in storage containers. Handling requires PPE (nitrile gloves, lab coat) and a fume hood to minimize inhalation risks due to potential respiratory irritation .
Advanced Research Questions
Q. How do the electronic effects of fluorine and iodine substituents influence the reactivity of pyridine-carbonitrile derivatives?
- Methodological Answer :
- Fluorine : Strong electron-withdrawing effect (-I) activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at meta positions. It also enhances thermal stability and lipophilicity, critical for drug-design applications.
- Iodine : Acts as a directing group for cross-coupling (e.g., Buchwald-Hartwig amination) and provides a heavy atom for crystallography. Its polarizability facilitates halogen bonding in supramolecular assemblies.
Computational studies (DFT) can model substituent effects on charge distribution and reaction pathways .
Q. How can researchers address discrepancies in reported reaction yields for halogenated pyridine-carbonitrile syntheses?
- Methodological Answer :
- Variable Control : Systematically test catalysts (e.g., Pd(PPh₃)₄ vs. XPhos), solvents (polar aprotic vs. ethers), and temperature gradients.
- Purity of Reagents : Use freshly distilled iodine monochloride to avoid iodide contamination, which may reduce iodination efficiency.
- Contradiction Analysis : Compare datasets from analogous compounds (e.g., 3-Chloro-2-fluoro-4-iodopyridine) to identify trends in steric/electronic bottlenecks .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
- Retrosynthetic Tools : Platforms like Reaxys or Pistachio can propose viable routes using halogen-retention filters.
Studies on trifluoromethylphenyl-pyridine derivatives demonstrate the utility of these methods in optimizing coupling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
